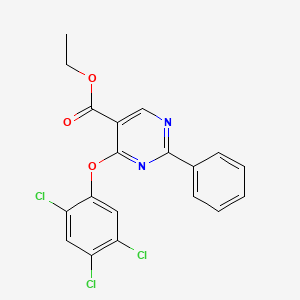![molecular formula C18H16N2O3S B3139805 2-{4-[4-(2-噻吩基)-2-嘧啶基]苯氧基}丙酸甲酯 CAS No. 477856-51-2](/img/structure/B3139805.png)
2-{4-[4-(2-噻吩基)-2-嘧啶基]苯氧基}丙酸甲酯
描述
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate (M2TP) is a novel synthetic compound with potential applications in a variety of fields, including drug discovery, industrial chemistry, and biochemistry. M2TP has been studied extensively due to its unique structure, which consists of an aromatic ring, a thienyl group, and a pyrimidine ring. The compound has been found to possess a range of interesting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. In addition, M2TP has been shown to possess cytotoxic activity against certain cancer cell lines.
科学研究应用
化学合成与结构分析
合成和理化性质:2-{4-[4-(2-噻吩基)-2-嘧啶基]苯氧基}丙酸甲酯及其衍生物已从 2-氰基甲基苯甲酸等前体开始合成。这些衍生物表现出独特的理化性质和生物学潜力。这些化合物的电子光谱显示出与硫原子位置相关的明显性质,表明在材料科学和药物设计中具有潜在应用 (Zadorozhny 等人,2010 年)。
高效合成方案:研究人员已报道了从乙酰丙酸合成嘧啶和类嘧啶衍生物(包括 3-(嘧啶基)丙酸酯)的高效合成方案,展示了该化合物在化学合成中的多功能性和产生结构多样的分子的潜力 (Flores 等人,2013 年)。
气相热解反应:该化合物已用于气相热解研究,以了解涉及 3-苯氧基和 3-苯硫基-1-丙醇衍生物的热解的动力学和机理方面。这项研究有助于我们了解化学反应机理和相关化合物的稳定性 (Dib 等人,2008 年)。
晶体结构分析:该化合物已用于晶体结构研究,提供了对分子排列、键合和相互作用的见解。此类研究对于了解该化合物的物理性质和在材料科学和制药学中的潜在应用至关重要 (Liu 等人,2006 年)。
生物医学研究与应用
抗肿瘤活性:2-{4-[4-(2-噻吩基)-2-嘧啶基]苯氧基}丙酸甲酯的衍生物已合成并评估其抗肿瘤活性。其中一些衍生物对人癌细胞系表现出有效的活性,表明该化合物在开发新的抗癌药物方面的潜力 (Hafez 和 El-Gazzar,2017 年)。
抗菌活性:已合成含有该化合物的 novel 衍生物并测试其抗菌活性。这些化合物对一系列细菌和真菌菌株表现出有希望的活性,表明在开发新的抗菌剂方面具有潜在应用 (El Azab 和 Abdel-Hafez,2015 年)。
属性
IUPAC Name |
methyl 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(18(21)22-2)23-14-7-5-13(6-8-14)17-19-10-9-15(20-17)16-4-3-11-24-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBMQWSOGAWBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188061 | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477856-51-2 | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide](/img/structure/B3139753.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139776.png)
![8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139778.png)

![2-({5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-3-nitropyridine](/img/structure/B3139792.png)

![Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B3139807.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3139821.png)
![3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B3139829.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139841.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3139845.png)